N'-[4-(propan-2-yl)phenyl]-N-({1-[(thiophen-3-yl)methyl]piperidin-4-yl}methyl)ethanediamide
CAS No.: 1235081-49-8
Cat. No.: VC4663795
Molecular Formula: C22H29N3O2S
Molecular Weight: 399.55
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1235081-49-8 |
|---|---|
| Molecular Formula | C22H29N3O2S |
| Molecular Weight | 399.55 |
| IUPAC Name | N'-(4-propan-2-ylphenyl)-N-[[1-(thiophen-3-ylmethyl)piperidin-4-yl]methyl]oxamide |
| Standard InChI | InChI=1S/C22H29N3O2S/c1-16(2)19-3-5-20(6-4-19)24-22(27)21(26)23-13-17-7-10-25(11-8-17)14-18-9-12-28-15-18/h3-6,9,12,15-17H,7-8,10-11,13-14H2,1-2H3,(H,23,26)(H,24,27) |
| Standard InChI Key | CKEKJQSXGJXOHE-UHFFFAOYSA-N |
| SMILES | CC(C)C1=CC=C(C=C1)NC(=O)C(=O)NCC2CCN(CC2)CC3=CSC=C3 |
Introduction
Synthesis of Similar Compounds
The synthesis of complex organic compounds like N'-[4-(propan-2-yl)phenyl]-N-({1-[(thiophen-3-yl)methyl]piperidin-4-yl}methyl)ethanediamide typically involves multiple steps, including the formation of amide bonds and the incorporation of specific functional groups. For example, the synthesis of related compounds often involves reactions such as amidation, alkylation, and the use of protecting groups to ensure selective reactions.
Structural Analysis
Structural analysis of organic compounds is crucial for understanding their properties and potential applications. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are commonly used to determine the molecular structure and confirm the identity of synthesized compounds.
Potential Applications
Complex organic compounds are often investigated for their biological activities, including antimicrobial, antiviral, or anticancer properties. For instance, compounds with similar structures have been studied for their interactions with biological targets, such as enzymes or receptors, which can lead to therapeutic applications.
Data Tables for Similar Compounds
While specific data for N'-[4-(propan-2-yl)phenyl]-N-({1-[(thiophen-3-yl)methyl]piperidin-4-yl}methyl)ethanediamide is not available, the following table provides information on a related compound, 1-[3-Methyl-4-(propan-2-yl)phenyl]-5-oxo-N-[(thiophen-2-yl)methyl]pyrrolidine-3-carboxamide, which shares some structural features:
| Property | Value |
|---|---|
| CAS Number | 866155-90-0 |
| Molecular Weight | 356.48 g/mol |
| Molecular Formula | C20H24N2O2S |
| Purity/Specification | Not specified |
Research Findings
Research on complex organic compounds often focuses on their synthesis, structural characterization, and biological evaluation. For compounds with similar structures, studies have shown varying degrees of biological activity, depending on the substituents and functional groups present.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume